![molecular formula C12H23NOSi B12548548 2-[(Trimethylsilyl)oxy]non-3-enenitrile CAS No. 862972-82-5](/img/structure/B12548548.png)
2-[(Trimethylsilyl)oxy]non-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]non-3-enenitrile is an organic compound characterized by the presence of a trimethylsilyl group and a nitrile group attached to a non-3-ene backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]non-3-enenitrile typically involves the reaction of non-3-enenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Non-3-enenitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]non-3-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]non-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]non-3-enenitrile involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can be further transformed into desired products.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
- 2-[(Trimethylsilyl)oxy]-3-pentenenitrile
- 2-(Trimethylsiloxy)-2-methyl-3-nonenenitrile
Uniqueness
2-[(Trimethylsilyl)oxy]non-3-enenitrile is unique due to its specific structure, which combines a trimethylsilyl group with a non-3-ene backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
Properties
CAS No. |
862972-82-5 |
|---|---|
Molecular Formula |
C12H23NOSi |
Molecular Weight |
225.40 g/mol |
IUPAC Name |
2-trimethylsilyloxynon-3-enenitrile |
InChI |
InChI=1S/C12H23NOSi/c1-5-6-7-8-9-10-12(11-13)14-15(2,3)4/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
VPYRARRVFIKVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



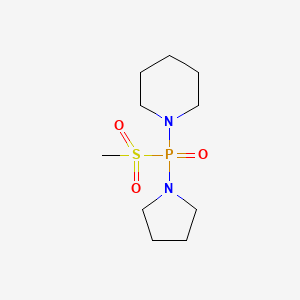

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
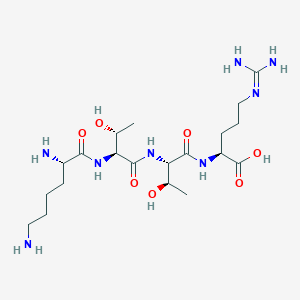
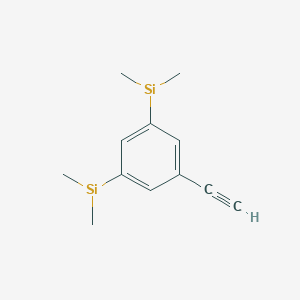
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
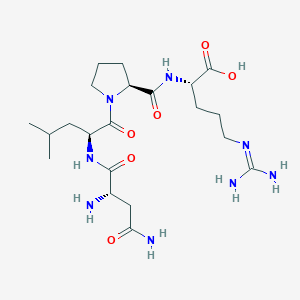
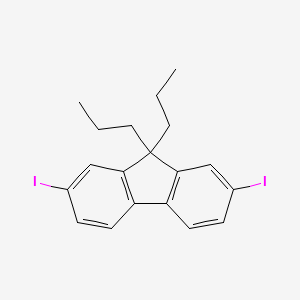

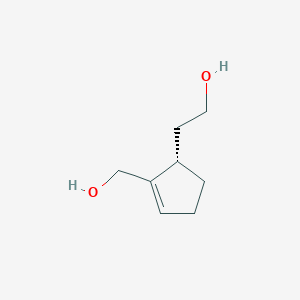
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
